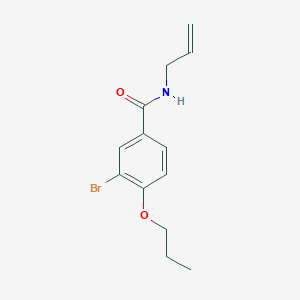

N-allyl-3-bromo-4-propoxybenzamide

Description

N-allyl-3-bromo-4-propoxybenzamide is a synthetic benzamide derivative characterized by a benzamide core substituted with an allyl group at the nitrogen atom, a bromine atom at the 3-position, and a propoxy group (-OCH₂CH₂CH₃) at the 4-position of the aromatic ring. The allyl group may confer conformational flexibility, impacting binding interactions with biological targets.

Properties

Molecular Formula |

C13H16BrNO2 |

|---|---|

Molecular Weight |

298.18g/mol |

IUPAC Name |

3-bromo-N-prop-2-enyl-4-propoxybenzamide |

InChI |

InChI=1S/C13H16BrNO2/c1-3-7-15-13(16)10-5-6-12(11(14)9-10)17-8-4-2/h3,5-6,9H,1,4,7-8H2,2H3,(H,15,16) |

InChI Key |

VKTCIFWOPPXRPZ-UHFFFAOYSA-N |

SMILES |

CCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |

Canonical SMILES |

CCCOC1=C(C=C(C=C1)C(=O)NCC=C)Br |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The structural and functional attributes of N-allyl-3-bromo-4-propoxybenzamide can be contextualized by comparing it to analogs with modified substituents. Below is a detailed analysis based on available literature and structural trends.

Key Structural Analog: N-allyl-3-bromo-4-butoxybenzamide

The closest analog identified in the literature is N-allyl-3-bromo-4-butoxybenzamide (PubChem CID: Not specified), which differs only in the alkoxy chain length (butoxy vs. propoxy) at the 4-position .

Table 1: Comparative Properties of this compound and N-allyl-3-bromo-4-butoxybenzamide

| Property | This compound | N-allyl-3-bromo-4-butoxybenzamide |

|---|---|---|

| Alkoxy Chain Length | 3 (propoxy) | 4 (butoxy) |

| Molecular Weight | ~308.2 g/mol (estimated) | ~322.2 g/mol (estimated) |

| log P (estimated) | 3.5 | 4.0 |

| Water Solubility | Low | Very Low |

| Synthetic Utility | Potential leaving group (Br) | Similar reactivity |

Impact of Alkoxy Chain Length

- Lipophilicity : The butoxy derivative exhibits a higher log P (~4.0) compared to the propoxy analog (~3.5), reflecting increased membrane permeability but reduced aqueous solubility. This trend aligns with the "methylenyl group effect," where each additional -CH₂- unit raises log P by ~0.5 .

- Bioactivity : While direct bioactivity data for these compounds is scarce, studies on related benzamides suggest that increased lipophilicity may enhance tissue penetration but could also elevate metabolic clearance rates due to stronger binding to cytochrome P450 enzymes.

Broader Context: Comparison with Other Benzamide Derivatives

Although specific data for additional analogs (e.g., methoxy or ethoxy variants) is unavailable in the provided evidence, general trends can be extrapolated:

- Electron-Withdrawing Groups: Bromine at the 3-position may enhance stability toward nucleophilic attack compared to non-halogenated analogs.

- Allyl vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.